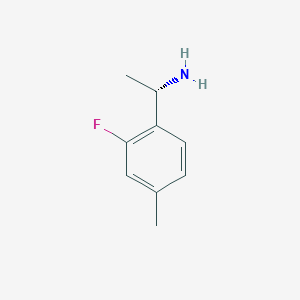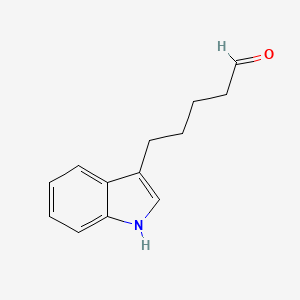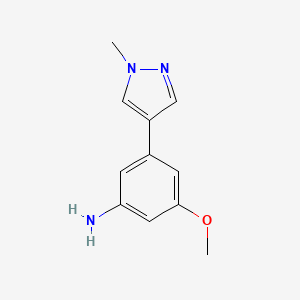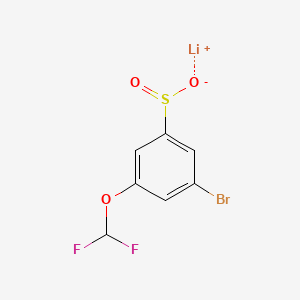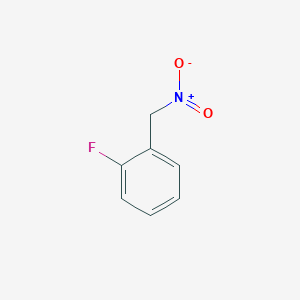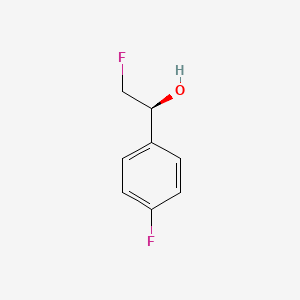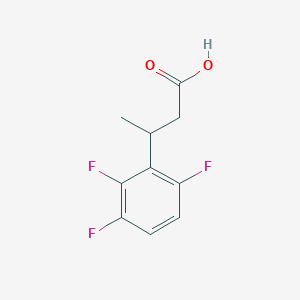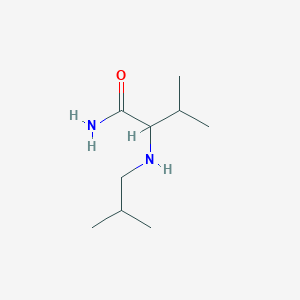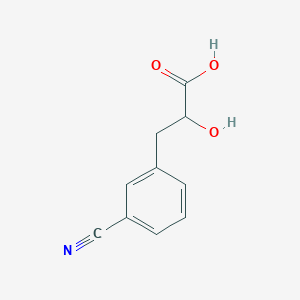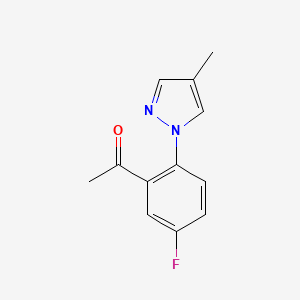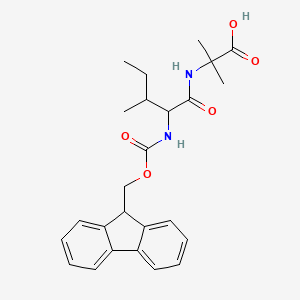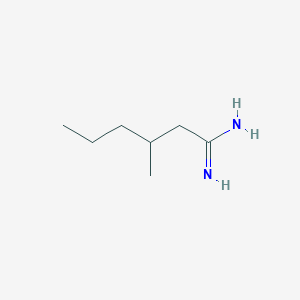
3-Methylhexanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhexanimidamide is an organic compound that belongs to the class of amides It is characterized by the presence of an imidamide functional group attached to a 3-methylhexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexanimidamide can be achieved through several methods. One common approach involves the reaction of 3-methylhexanoyl chloride with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the imidamide.
Another method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to mediate the reaction between 3-methylhexanoic acid and an amine. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and solvents, precise temperature control, and efficient mixing to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
化学反応の分析
Types of Reactions
3-Methylhexanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted imidamides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Methylhexanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-Methylhexanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
Similar Compounds
3-Methylhexane: A hydrocarbon with a similar backbone but lacking the imidamide functional group.
Hexanimidamide: Similar structure but without the methyl substitution at the third carbon.
3-Methylhexanoic Acid: The carboxylic acid precursor used in the synthesis of 3-Methylhexanimidamide.
Uniqueness
This compound is unique due to the presence of both the imidamide functional group and the 3-methyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
3-methylhexanimidamide |
InChI |
InChI=1S/C7H16N2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H3,8,9) |
InChIキー |
PMCDHPKCRFOFDU-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


